(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Description
The compound (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative with a rigid azabicyclo[3.1.0]hexane scaffold. Its structure features a carboxylic acid group at position 3 and a hydrochloride salt, enhancing solubility in aqueous environments. The stereochemistry (1R,3S,5R) imparts unique spatial properties, making it valuable in medicinal chemistry as a conformational constraint in peptide design or as a pharmacophore in drug discovery .
Properties
IUPAC Name |
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFNKGNUVXRNFR-ZDQHTEEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-32-7 | |
| Record name | (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,5R)-2-azabicyclo[310]hexane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from simpler organic compounds
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors or enzymes, altering their activity and leading to biological effects. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo[3.1.0]hexane Core
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives
- Methyl ester hydrochloride (CAS 565456-77-1) is a protected form used in synthesis .
- Properties: Molecular Formula: C₉H₁₆ClNO₂ (methyl ester hydrochloride). Molecular Weight: 205.68 g/mol. Applications: Intermediate in antiviral and protease inhibitor synthesis .
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Positional Isomers and Stereochemical Variants
(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl
- Key Features :
- Properties: Molecular Formula: C₆H₁₀ClNO₂. Molecular Weight: 163.61 g/mol. Applications: Explored in kinase inhibitor design .
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride
- Key Features :
- Properties :
Functional Group Modifications
Ropanicant [(1R,3S,5R)-3-{[(6-chloropyridin-3-yl)oxy]methyl}-2-azabicyclo[3.1.0]hexane]
- Retains the azabicyclo core but lacks a carboxylic acid group .
- Properties :
tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Comparative Data Table
Research Findings and Implications
- Steric Effects : Methyl or chloro substituents (e.g., 6,6-dimethyl or 6,6-dichloro) enhance metabolic stability but may reduce solubility .
- Stereochemistry : The (1R,3S,5R) configuration in the target compound optimizes spatial alignment for receptor binding compared to (1S,3S,5S) carboxamide derivatives .
- Functional Groups : Carboxylic acid derivatives are preferred for ionic interactions in active sites, while carboxamides improve CNS penetration .
Biological Activity
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural framework, which enables it to interact with various biological targets, making it a subject of numerous studies.
- Molecular Formula : C6H10ClNO2
- Molecular Weight : 163.61 g/mol
- CAS Number : 1807939-32-7
- Purity : 97% .
The biological activity of this compound appears to be multifaceted:
- Opioid Receptor Interaction : Compounds with a similar azabicyclo structure have been identified as opioid receptor antagonists, which may suggest that this compound could exhibit similar properties .
- Cytostatic Effects : Research has shown that related compounds can induce cytostatic effects in various cell lines, leading to cell cycle arrest at the G0/G1 phase. This effect is particularly significant in transformed cells, indicating potential applications in cancer therapy .
- Actin Cytoskeleton Modulation : Studies indicate that these compounds may alter the actin cytoskeleton structure in tumor cells, which could contribute to their cytostatic activity by affecting cell motility and morphology .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cytostatic Activity : In a study evaluating the effects of compounds similar to this compound on 3T3-SV40 cells, it was found that treatment led to a significant reduction in the number of cells progressing to the S phase of the cell cycle (from 60% in control to around 15% post-treatment). This suggests a strong cytostatic effect comparable to that of cisplatin .
- Opioid Receptor Studies : Research into spiro-fused derivatives containing the azabicyclo framework has demonstrated their ability to modulate opioid receptor activity, suggesting that this compound may also interact with these receptors and potentially influence pain pathways or addiction mechanisms .
Q & A
Q. What are the common synthetic routes for (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride?
The synthesis typically starts with L-glutamic acid, undergoing thermal cyclization and enamine formation, followed by Simmons-Smith cyclopropanation to construct the bicyclo[3.1.0]hexane scaffold. Subsequent steps include N-protection, stereochemical control via chiral auxiliaries or catalysts, and final deprotection to yield the enantiomerically pure product. The use of methylene bromide in cyclopropanation is critical for ring closure .
Q. How is stereochemical purity validated for this compound?
Stereochemical assignments are confirmed using X-ray crystallography (e.g., SHELXS297 for structural refinement) and chiral HPLC with polarimetric detection. Comparative analysis with known enantiomers (e.g., (1S,3S,5S)-isomers in saxagliptin synthesis) ensures accuracy. Discrepancies are resolved via 2D NMR (COSY, NOESY) to verify spatial arrangements .
Q. Which analytical techniques are essential for characterizing this bicyclic compound?
Key methods include:
Q. How are intermediates stabilized during synthesis?
Reactive intermediates (e.g., enamines or cyclopropane precursors) are stabilized using tert-butoxycarbonyl (Boc) or benzyl (Bn) protecting groups. Low-temperature conditions (-20°C to 0°C) and anhydrous solvents (THF, DCM) minimize side reactions .
Advanced Research Questions
Q. How do enantiomeric impurities impact pharmacological activity, and how are they quantified?
Enantiomeric impurities (e.g., (1S,3S,5S)-isomer) can reduce target binding affinity or introduce off-target effects. Quantification uses chiral stationary-phase HPLC (CSP-HPLC) with UV/fluorescence detection. Method validation follows ICH guidelines, ensuring limits of detection (LOD) ≤0.1% .
Q. What strategies resolve contradictions in stereochemical assignments during synthesis?
Conflicting NOE effects or optical rotation data are addressed by:
Q. How is the compound’s reactivity in coupling reactions optimized for peptide-based drug design?
Activation of the carboxylic acid moiety is achieved using carbodiimides (EDC/HCl) with HOBt or HOAt to minimize racemization. Microwave-assisted coupling at 50–60°C improves yield (≥85%) while preserving stereochemistry. Post-reaction chiral purity is confirmed via circular dichroism (CD) .
Q. What methodologies identify metabolic stability issues in preclinical studies?
In vitro assays : Liver microsomal stability tests (human/rat) with LC-MS/MS quantification of parent compound degradation. Isotope labeling : C-labeled analogs track metabolic pathways. Structural modifications : Introducing fluorine atoms or methyl groups at metabolically labile positions (e.g., C3 hydroxy groups) enhances stability .
Q. How are data contradictions in bioactivity profiles analyzed?
Conflicting in vitro/in vivo results (e.g., mGlu2 vs. mGlu3 receptor selectivity) are investigated using:
Q. What protocols validate the compound’s role in enantioselective catalysis?
The bicyclic scaffold is evaluated as a chiral ligand in asymmetric hydrogenation. Protocols include:
- Catalytic screening : Testing Rh(I) or Ru(II) complexes in ketone/alkene reductions.
- Enantiomeric excess (ee) analysis : Chiral GC or HPLC to measure product stereopurity.
- Kinetic studies : Eyring plots to compare activation barriers between enantiomers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
